molecular formula C11H7N3OS B14361250 (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone CAS No. 91362-44-6

(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone

Cat. No.: B14361250
CAS No.: 91362-44-6
M. Wt: 229.26 g/mol
InChI Key: NIFSIQMCSYIZJO-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole ring is present in many antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is also present in several drugs used to treat allergies, hypertension, and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. This reaction is carried out under controlled conditions, often involving the use of molecular bromine in chloroform at low temperatures (0–5°C) with uniform stirring for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    Thiabendazole: An anthelmintic drug with a benzimidazole moiety.

    Omeprazole: A proton pump inhibitor with a benzimidazole ring.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

Uniqueness: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .

Properties

91362-44-6

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

1H-benzimidazol-2-yl(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C11H7N3OS/c15-10(9-5-16-6-12-9)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)

InChI Key

NIFSIQMCSYIZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CSC=N3

Origin of Product

United States

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